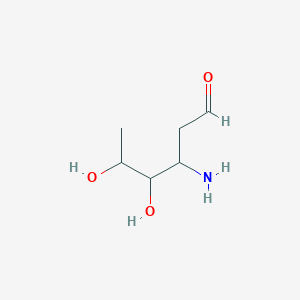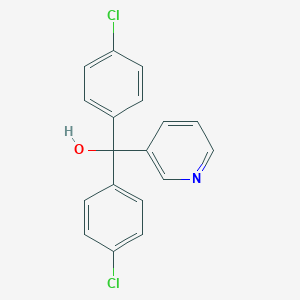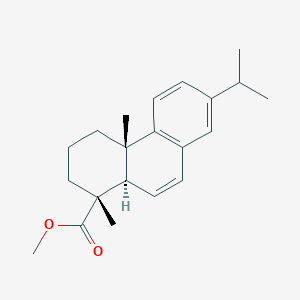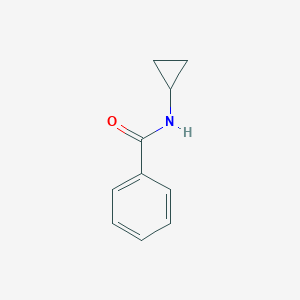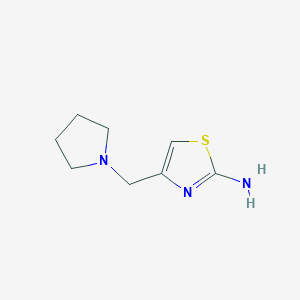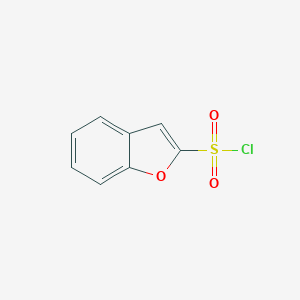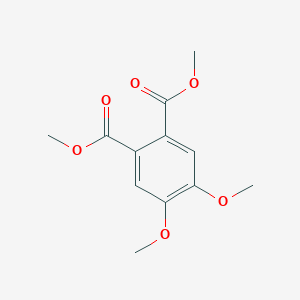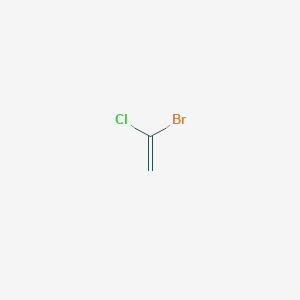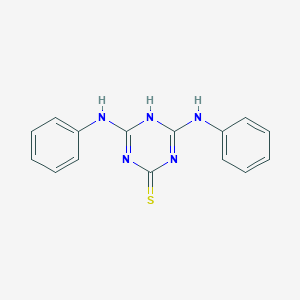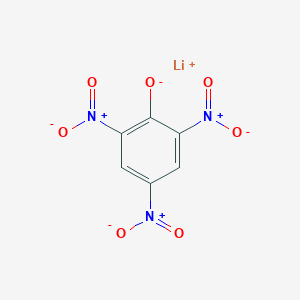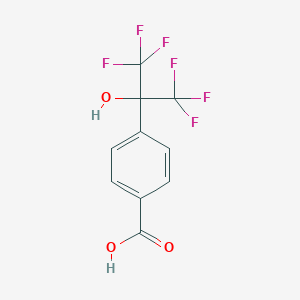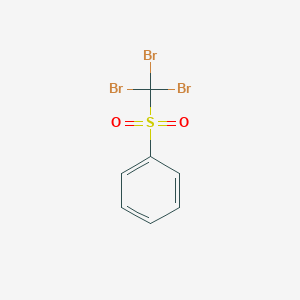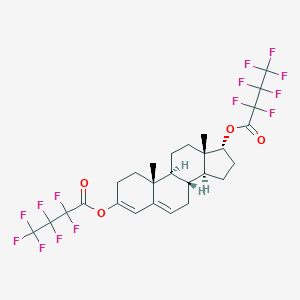
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of androstenedione, a hormone that is naturally produced in the body. In
Mécanisme D'action
The mechanism of action of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) is not fully understood. It is believed to work by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which may be beneficial in the treatment of estrogen-dependent cancers.
Effets Biochimiques Et Physiologiques
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) in lab experiments is its potential anti-cancer properties. It may be useful in studying the mechanisms of cancer cell growth and in developing new cancer treatments. However, one limitation is the complexity of its synthesis, which may make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several future directions for research on Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate). One area of research is the development of new cancer treatments based on its anti-cancer properties. Another area of research is the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) and its potential applications in medicine.
Méthodes De Synthèse
The synthesis of Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) involves a series of chemical reactions. The starting material is androstenedione, which is reacted with a series of reagents to produce the final product. The synthesis method is complex and requires expertise in organic chemistry. The purity and yield of the final product are critical for its use in scientific research.
Applications De Recherche Scientifique
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) has been studied for its potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied as a potential treatment for breast cancer. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
18072-22-5 |
|---|---|
Nom du produit |
Androsta-3,5-diene-3,17alpha-diol, bis(heptafluorobutyrate) |
Formule moléculaire |
C27H26F14O4 |
Poids moléculaire |
680.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C27H26F14O4/c1-20-9-7-13(44-18(42)22(28,29)24(32,33)26(36,37)38)11-12(20)3-4-14-15-5-6-17(21(15,2)10-8-16(14)20)45-19(43)23(30,31)25(34,35)27(39,40)41/h3,11,14-17H,4-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1 |
Clé InChI |
HKIHHWPHLDBSRM-GQDVPIKJSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES |
CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



